Gibberellin A9 methyl ester

説明

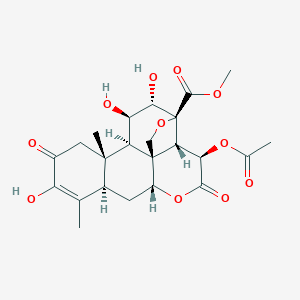

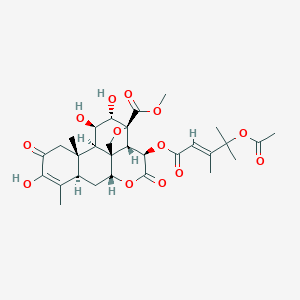

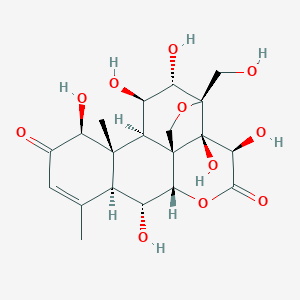

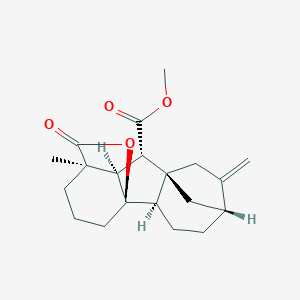

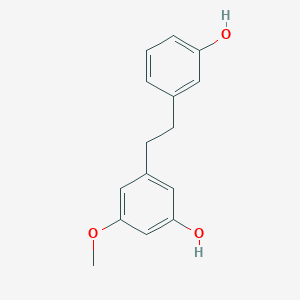

Gibberellin A9 Methyl Ester is a derivative of the plant hormone Gibberellin which regulates growth and various developmental processes . It is a gibberellin ester, a lactone, and a methyl ester . Its empirical formula is C20H26O4 .

Synthesis Analysis

The synthesis of Gibberellin A9 methyl ester involves several steps. An oxidative cleavage of a double bond using KMnO4 gives an aldehyde intermediate. This is followed by a Wittig one-carbon homologation and an ene reaction to close a six-membered ring. The team then used an ozonolysis and an intramolecular aldol condensation to construct the target’s trans-hydrindane .Molecular Structure Analysis

The molecular formula of Gibberellin A9 methyl ester is C20H26O4 . It has a molecular weight of 330.42 . The structure of Gibberellin A9 methyl ester is complex, with several rings and functional groups .Chemical Reactions Analysis

Gibberellin A9 methyl ester undergoes several chemical reactions during its synthesis. Key steps in the total synthesis include an oxidative cleavage of a double bond using KMnO4, a Wittig one-carbon homologation, an ene reaction to close a six-membered ring, an ozonolysis, and an intramolecular aldol condensation .科学的研究の応用

Role in Plant Growth and Development

Gibberellin A9 methyl ester plays a crucial role in the regulation of plant growth and development. In studies involving Douglas-fir (Pseudotsuga menziesii), GA9 has been identified as the main gibberellin, along with other minor compounds like GA7, GA3, and GA8 (Meyer, Schneider, & Sembdner, 2008). Similar findings are observed in lettuce, where gibberellin A9 (GA9) metabolism is critical for elongation growth and the conversion to GA20-like metabolites (Nash, Jones, & Stoddart, 2004).

Impact on Drought Tolerance

Research on the Arabidopsis gibberellin methyl transferase 1 gene in tomato plants highlights the link between reduced levels of active gibberellins and increased drought tolerance. This study shows that the overexpression of AtGAMT1, which converts active gibberellins to inactive GA methyl esters, leads to drought-resistant tomato plants with reduced transpiration and smaller stomata (Nir, Moshelion, & Weiss, 2014).

Synthesis and Structural Studies

Several studies focus on the synthesis and structural analysis of gibberellin A9 methyl ester and its analogues. For instance, the synthesis of 3α,13β-diacetyl-9,15-cyclogibberellin A3 methyl ester has been achieved starting from gibberellic acid (GA3) (Hong, 2003). Additionally, the concise synthesis of (-)-GA18 methyl ester from andrographolide, another member of the gibberellins family, highlights the diversity and complexity of these compounds (Li et al., 2022).

Biological Activity and Potential Applications

Research on the biological activity of gibberellin conjugates, including various GA methyl esters, reveals differing activities based on their chemical structure and the bioassay system used. This study suggests that the activity of GA conjugates in bioassays depends on the ability of plant enzymes to hydrolyze various linkages (Sembdner et al., 2004). Furthermore, the antitumor and antiangiogenic effects of GA-13315, a gibberellin derivative, indicate its potential as an efficient antitumor compound with varying inhibitory concentrations across different human tumor cell lines (Zhang et al., 2012).

特性

IUPAC Name |

methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRMJALKMNRHGF-WARWBDHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555159 | |

| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gibberellin A9 methyl ester | |

CAS RN |

2112-08-5 | |

| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)